Home > Products > Screening Compounds P145622 > 1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE
1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE - 890636-48-3

1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE

Catalog Number: EVT-3067984
CAS Number: 890636-48-3
Molecular Formula: C23H21F3N6
Molecular Weight: 438.458
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a selective phosphodiesterase 2A (PDE2A) inhibitor. It has been investigated as a potential therapeutic agent for cognitive impairment in neuropsychiatric and neurodegenerative disorders. []

Relevance: While structurally distinct from 5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, TAK-915 serves as a reference point in the development of a novel series of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors. This suggests a shared target or biological pathway. The research aims to identify compounds structurally different from TAK-915 while maintaining PDE2A inhibitory activity, hinting at a possible structural connection to the target compound. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: Compound 20 is a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor discovered and characterized for its ability to increase 3',5'-cyclic guanosine monophosphate (cGMP) levels in the rat brain. It demonstrated efficacy in attenuating MK-801-induced episodic memory deficits in a passive avoidance task in rats. []

Relevance: Compound 20 shares the core pyrazolo[1,5-a]pyrimidine scaffold with 5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, suggesting a close structural relationship. Additionally, both compounds are implicated in the inhibition of PDE2A, further strengthening their connection as potentially therapeutic agents for cognitive disorders. []

4-(2-phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

Compound Description: PHTPP is a selective antagonist of the estrogen receptor-β (ER-β). In rodent studies, its administration into the rostral anterior cingulate cortex (rACC) effectively blocked pain-related aversion. []

Relevance: PHTPP shares a structural similarity with 5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, particularly in the presence of the pyrazolo[1,5-a]pyrimidine core. This shared scaffold suggests a potential for overlapping biological activities or interactions with similar target proteins, despite differences in their substituents. []

Compound Description: This compound, a pyrazolo[1,5-a]pyrimidine analog, emerged as a potential estrogen receptor alpha (ERα) inhibitor through a virtual screening of 105 known ERa inhibitors. It displayed a strong binding affinity with a score of -175.282 kcal/mol, primarily interacting with the Thr347 residue of ERα. []

Relevance: The compound exhibits a direct structural link to 5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine through the common pyrazolo[1,5-a]pyrimidine scaffold. This shared structure, along with the presence of a piperazine ring in both molecules, strongly suggests they belong to the same chemical class and may exhibit similar biological activities. []

5-(2-phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine (FR180204)

Compound Description: FR180204 is recognized as a potent and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2). []

Relevance: This compound shares a structural resemblance with 5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine due to the presence of a pyrazolo[1,5-a]pyridine moiety in its structure. Although their core structures differ slightly, this common fragment suggests they might belong to a related chemical class and potentially exhibit some overlapping biological activities. []

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine (Compound C)

Compound Description: Compound C is widely utilized in biochemical research as a potent, selective, and reversible inhibitor of AMP-activated protein kinase (AMPK). []

Relevance: Despite lacking the exact core structure of 5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, Compound C shares the presence of a pyrazolo[1,5-a]pyrimidine moiety. This structural feature suggests they might belong to a similar chemical class and might exhibit overlapping activity profiles against certain biological targets. []

3-propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl3-pyridinecarboxylate (MRS 1523)

Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist. In vitro studies using rat hippocampal slices have shown that MRS 1523 can prevent irreversible synaptic failure and delay anoxic depolarisation caused by oxygen and glucose deprivation. []

Relevance: Although structurally distinct from 5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, the research highlighting MRS 1523 focuses on identifying antagonists for specific receptor subtypes. This suggests a potential connection in terms of targeting similar biological pathways or mechanisms, even if the core structures differ. []

N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

Compound Description: MRS 1220 acts as a selective adenosine A3 receptor antagonist. Similar to MRS 1523, it has shown protective effects against oxygen and glucose deprivation-induced damage in rat hippocampal slices. []

Relevance: While the structure of MRS 1220 differs significantly from 5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, its classification as an adenosine receptor antagonist suggests a possible link in terms of targeting related biological pathways or possessing similar pharmacological profiles. []

N-(2-methoxyphenyl)-N'-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

Compound Description: VUF 5574 is another selective adenosine A3 receptor antagonist that has demonstrated neuroprotective effects against oxygen and glucose deprivation in experimental settings. []

Relevance: VUF 5574 shares a similar pharmacological profile with 5-Methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, particularly its potential to act as an antagonist for specific receptor subtypes. This suggests they might influence similar biological processes, even with differing structures. []

Overview

1-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine is a complex organic compound that belongs to the class of substituted pyrazolo[1,5-a]pyrimidines. This class of compounds has garnered interest in medicinal chemistry due to their biological activity, particularly as inhibitors of various kinases and enzymes involved in disease processes. The compound's structure features a piperazine moiety, which is known for its versatility in drug design and development.

Source

The compound has been referenced in various patent applications and scientific literature, highlighting its potential therapeutic applications. Notably, patents such as US8513263B2 and US9505767B2 detail its use as a Trk kinase inhibitor and histone demethylase inhibitor, respectively .

Classification

1-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine can be classified as:

  • Chemical Class: Pyrazolo[1,5-a]pyrimidines
  • Functional Groups: Piperazine, trifluoromethyl, pyridine
  • Biological Activity: Kinase inhibition, potential anti-cancer properties
Synthesis Analysis

Methods

The synthesis of 1-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. Common methods include:

  1. Condensation Reactions: Formation of the pyrazolo[1,5-a]pyrimidine core through condensation of appropriate hydrazones with pyrimidine derivatives.
  2. N-Alkylation: Alkylation of piperazine with suitable halides or sulfonates to introduce the pyridine substituent.
  3. Trifluoromethylation: Introduction of the trifluoromethyl group via electrophilic fluorination or using trifluoromethylating agents.

Technical Details

The synthesis often requires careful control of reaction conditions (temperature, solvent choice) to achieve high yields and purity. For example, the use of polar aprotic solvents like dimethylformamide can enhance nucleophilicity during alkylation steps.

Molecular Structure Analysis

Data

The molecular formula is C18H19F3N6C_{18}H_{19}F_{3}N_{6}, with a molecular weight of approximately 388.38 g/mol. The compound exhibits multiple chiral centers due to the presence of piperazine and the pyrazolo[1,5-a]pyrimidine framework.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for heterocyclic compounds:

  1. Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions.
  2. Electrophilic Aromatic Substitution: The phenyl group may undergo electrophilic substitution under strong acidic conditions.
  3. Dehydrohalogenation: If halogenated derivatives are synthesized, they may undergo elimination reactions to form double bonds.

Technical Details

Reactions involving this compound often require specific catalysts or conditions (e.g., Lewis acids for electrophilic substitutions) to facilitate desired transformations while minimizing side reactions.

Mechanism of Action

Process

The mechanism of action for 1-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine primarily involves inhibition of specific kinases and enzymes that play critical roles in cellular signaling pathways related to cancer and other diseases.

Data

Studies have shown that compounds in this class can selectively inhibit Trk kinases by binding to the ATP-binding site, thereby preventing phosphorylation events necessary for tumor growth and survival .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Melting Point: Typically ranges from 150°C to 200°C depending on purity.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.
Applications

Scientific Uses

1-[5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-(pyridin-2-yl)piperazine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new cancer therapies targeting Trk kinases.
  • Biochemical Research: As a tool for studying signaling pathways involving histone demethylases and related enzymes.

Properties

CAS Number

890636-48-3

Product Name

1-[5-METHYL-3-PHENYL-2-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-(PYRIDIN-2-YL)PIPERAZINE

IUPAC Name

5-methyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C23H21F3N6

Molecular Weight

438.458

InChI

InChI=1S/C23H21F3N6/c1-16-15-19(31-13-11-30(12-14-31)18-9-5-6-10-27-18)32-22(28-16)20(17-7-3-2-4-8-17)21(29-32)23(24,25)26/h2-10,15H,11-14H2,1H3

InChI Key

NNILWNOVYFLYNI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C(F)(F)F)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.